Molecular Weight and Lipophilicity Profile
The target compound (MW 307.35, XLogP3-AA 2.7) is significantly smaller and less lipophilic than the closest commercially available analog bearing a bulkier N1 substituent, 1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (MW 417.89) [1]. This difference in physicochemical properties can dramatically affect membrane permeability, solubility, and pharmacokinetic behavior in cell-based assays.
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity |
|---|---|
| Target Compound Data | MW 307.35 g/mol, XLogP3-AA 2.7 |
| Comparator Or Baseline | 1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1005301-55-2): MW 417.89 g/mol |
| Quantified Difference | MW difference: 110.54 g/mol (approximately 36% larger); XLogP difference not directly available for comparator but expected to be >1 unit higher due to added chlorophenyl group. |
| Conditions | Computed physicochemical properties from PubChem and vendor data. |
Why This Matters
For researchers optimizing lead-like properties, the lower MW of the target compound places it closer to the 'rule-of-five' sweet spot, potentially offering superior solubility and permeability compared to bulkier analogs, which is critical for early-stage drug discovery screening cascades.
- [1] PubChem Compound Summary for CID 16803852. Computed Properties: MW 307.3, XLogP3-AA 2.7. Accessed 2026-04-29. View Source
